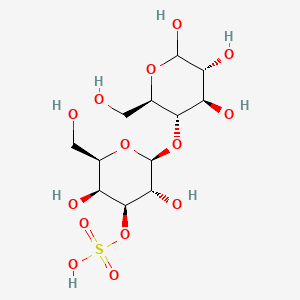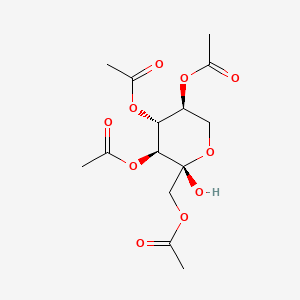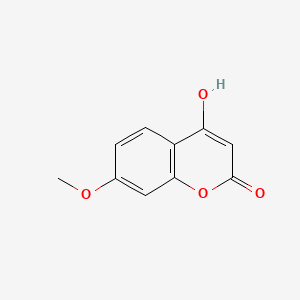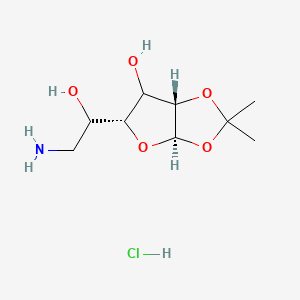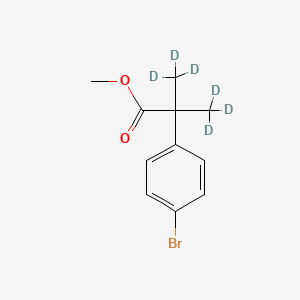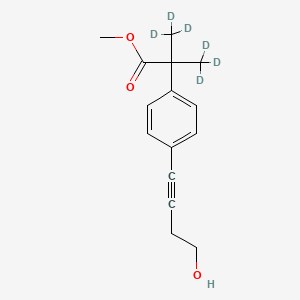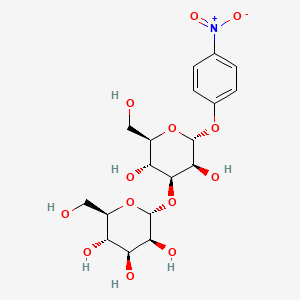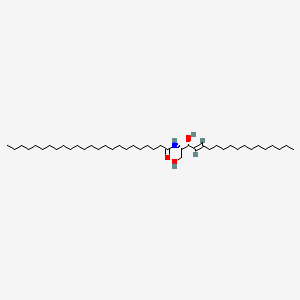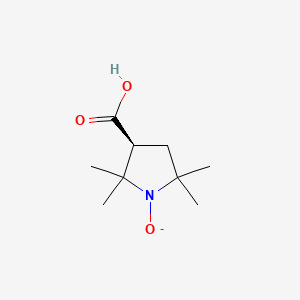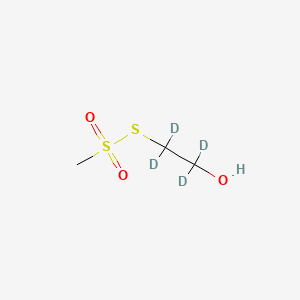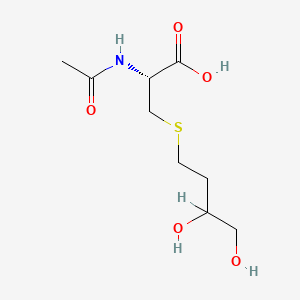
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
Overview
Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a major urinary metabolite in humans when exposed to the potential carcinogen 1,3-butadiene .
Synthesis Analysis
A novel, stereoselective synthesis of this cysteine–butadiene metabolite has been developed that is suitable for the production of either diastereomer for use in occupational exposure analysis . The core structure is obtained by coupling L-Cysteine and 4-bromo-1-butene via an S N 2 reaction .Molecular Structure Analysis
The molecular formula of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is C9H17NO5S . It has an average mass of 251.300 Da and a monoisotopic mass of 251.082748 Da .Physical And Chemical Properties Analysis
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 573.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.7±6.0 kJ/mol . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 132 Å2 .Scientific Research Applications
-
Biomarker of Exposure to Acrylonitrile and 1,3-Butadiene
- Field : Analytical and Bioanalytical Chemistry .
- Application Summary : N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) is used as a specific biomarker for determining individual internal exposure to acrylonitrile and 1,3-butadiene, which are important industrial chemicals and ubiquitous environmental pollutants .
- Methods of Application : A method has been developed for the simultaneous determination of DHBMA and other biomarkers in human urine using an automated multidimensional LC/MS/MS method that requires no additional sample preparation . The limits of quantification (LOQs) for DHBMA were 10 µg/L .
- Results : The method was applied on spot urine samples from 210 subjects from the general population with no occupational exposure to 1,3-butadiene or acrylonitrile . A background exposure of the general population to acrylonitrile was discovered that is basically influenced by individual exposure to passive smoke as well as active smoking habits .
-
Processing of Petroleum
- Field : Industrial Chemistry .
- Application Summary : N-Acetyl(3,4-dihydroxybutyl) cysteine (NADB) is a chemical made from the processing of petroleum . It is often a colorless gas with a mild gasoline-like odor .
- Methods of Application : Most of this chemical is used in the production of synthetic rubber .
- Results : 1,3 butadiene is a known carcinogen and has been linked to increased risk of cardiovascular disease .
-
Exposure to Synthetic Rubber
- Field : Environmental Health .
- Application Summary : N-Acetyl(3,4-dihydroxybutyl)cysteine (NADB) is a result of exposure to 1,3 butadiene and NABD is the major metabolite . This metabolite is evidence of exposure to synthetic rubber such as tires .
- Methods of Application : The primary route of exposure is inhalation . Some exposure may occur through ingestion of contaminated food or water or through dermal contact . Newer playgrounds and athletic fields are now made with ground up tires, which may lead to increased exposure for children .
- Results : 1,3 butadiene is a known carcinogen and has been linked to increased risk of cardiovascular disease . Individuals that come into contact with rubber, such as car tires, could absorb 1,3 butadiene through the skin . The increased use of old tires in the production of crumb rubber playgrounds and athletic fields is quite concerning since soccer players on such fields have increased cancer rates .
-
Metabolite Formation
- Field : Biochemistry .
- Application Summary : Hydrolysis of the butadiene monoepoxide leads to the formation of butenediol, which in turn can react with glutathione to form N-acetyl-S-(3,4-dihydroxybutyl)cysteine (DHBMA) .
- Methods of Application : This process is mainly influenced by the activity of epoxide hydrolase (DHBMA) and glutathione-S-transferase (MHBMA) .
- Results : This reaction is part of the body’s natural detoxification processes .
-
Chemical Structure Analysis
- Field : Analytical Chemistry .
- Application Summary : N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a chemical compound with the molecular formula C9H17NO5S . It is often used in chemical structure analysis and identification .
- Methods of Application : The structure, properties, spectra, suppliers and links for this compound are often analyzed and validated by experts .
- Results : The average mass of this compound is 251.300 Da and the monoisotopic mass is 251.082748 Da .
-
Detoxification Process
- Field : Biochemistry .
- Application Summary : Hydrolysis of the butadiene monoepoxide leads to the formation of butenediol, which in turn can react with glutathione to form N-acetyl-S-(3,4-dihydroxybutyl)cysteine (DHBMA) .
- Methods of Application : This process is mainly influenced by the activity of epoxide hydrolase (DHBMA) and glutathione-S-transferase (MHBMA) .
- Results : This reaction is part of the body’s natural detoxification processes .
properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNEDFZFZCLSX-MQWKRIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(CO)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932439 | |
| Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | |
CAS RN |
144889-50-9 | |
| Record name | L-Cysteine, N-acetyl-S-(3,4-dihydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



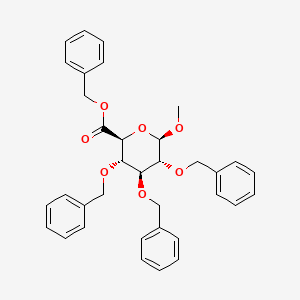
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
